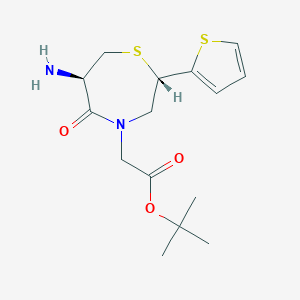

tert-Butyl (2S,6R)-6-amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine-4-acetate

Description

tert-Butyl (2S,6R)-6-amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine-4-acetate (CAS: 112968-38-4) is a chiral thiazepine derivative with the molecular formula C₁₅H₂₂N₂O₃S₂ and a molecular weight of 342.48 g/mol . It serves as a critical intermediate in synthesizing Temocapril, a prodrug angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension . The compound features a seven-membered 1,4-thiazepine ring fused with a thiophene group and a tert-butyl ester moiety (Figure 1). Its stereochemistry at positions 2S and 6R is essential for biological activity, as enantiomeric impurities (e.g., 2R,6R isomers) are pharmacologically inert .

Properties

IUPAC Name |

tert-butyl 2-[(2S,6R)-6-amino-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S2/c1-15(2,3)20-13(18)8-17-7-12(11-5-4-6-21-11)22-9-10(16)14(17)19/h4-6,10,12H,7-9,16H2,1-3H3/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONWYQJUNYSOTA-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CC(SCC(C1=O)N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CN1C[C@H](SC[C@@H](C1=O)N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl (2S,6R)-6-amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine-4-acetate (CAS No. 112968-38-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, pharmacological effects, and relevant case studies.

- Molecular Formula : C15H22N2O3S2

- Molecular Weight : 342.48 g/mol

- Melting Point : 81-82 °C

- Density : 1.224 g/cm³

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing a range of pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of thiazepine compounds exhibit antimicrobial properties. In vitro studies have shown that related thiazepine derivatives possess significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds often fall below clinically relevant thresholds, suggesting potential therapeutic applications in treating bacterial infections .

Antitumor Activity

A study focusing on the antitumor effects of thiazepine derivatives demonstrated that certain compounds within this class exhibit cytotoxicity against multiple cancer cell lines. For example, compounds similar to this compound showed GI50 values ranging from 15 to 30 µM against various cancer cell lines such as MDA-MB-435 (breast cancer) and PC-3 (prostate cancer) .

Case Studies and Research Findings

The precise mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its activity may involve:

- Inhibition of DNA synthesis : Some thiazepine derivatives interfere with nucleic acid metabolism in bacteria and cancer cells.

- Disruption of cell membrane integrity : Certain compounds may compromise the structural integrity of microbial cell membranes.

- Induction of apoptosis in cancer cells : The ability to trigger programmed cell death pathways in malignant cells has been noted in related studies.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Role in Synthesis/Pharmacology |

|---|---|---|---|---|

| Target Compound | 112968-38-4 | C₁₅H₂₂N₂O₃S₂ | 342.48 | Temocapril intermediate |

| Temocapril | 111902-57-9 | C₂₃H₂₉N₃O₅S₂ | 515.63 | ACE inhibitor prodrug |

| Temocapril Hydrochloride | 110221-44-8 | C₂₃H₂₉ClN₃O₅S₂ | 552.13 | Active metabolite |

| Temocaprilate | 110221-53-9 | C₂₁H₂₄N₂O₅S₂ | 448.56 | ACE inhibitor (active form) |

| (2S,6R)-6-Amino-2-(2-thienyl)-1,4-thiazepan-5-one | 110221-26-6 | C₉H₁₂N₂OS₂ | 244.33 | Core intermediate |

Key Observations :

- The target compound differs from Temocapril by the absence of the ethoxycarbonyl-3-phenylpropyl side chain, which is critical for ACE binding .

- Temocaprilate (active metabolite) lacks the tert-butyl ester, enhancing water solubility for systemic absorption .

- The (2S,6R) stereochemistry is conserved across all pharmacologically active derivatives, while (2R,6R) isomers (CAS: 110221-27-7) are inactive .

Comparison with Non-Temocapril Derivatives

Table 2: Non-Temocapril Thiazepine Derivatives

| Compound Name | CAS No. | Molecular Formula | Key Functional Groups | Application |

|---|---|---|---|---|

| tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate | 117770-66-8 | C₁₆H₂₂N₂O₃·C₄H₆O₆ | Benzazepine core + tartrate salt | Unknown (likely intermediate) |

| (2S-trans)-6-Aminotetrahydro-2-(2-thienyl)-1,4-thiazepin-5(2H)-one | 110221-26-6 | C₉H₁₂N₂OS₂ | Thiophene + thiazepine | Temocapril intermediate |

| tert-Butyl (3-(7-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)carbamate | N/A | C₃₁H₃₈N₈O₅ | Pyrimido-oxazine + piperazine | Kinase inhibitor research |

Key Observations :

- The tartrate salt derivative (CAS: 117770-66-8) shares a tert-butyl ester group but features a benzazepine core instead of thiazepine, altering its biological target .

- Pyrimido-oxazine derivatives (e.g., compound 15a in ) demonstrate divergent applications (e.g., kinase inhibition) due to aromatic heterocycles and bulky substituents.

Key Observations :

- The tert-butyl ester in the target compound improves lipophilicity, facilitating membrane penetration during synthesis .

- Temocapril’s ethoxycarbonyl group protects the active site until enzymatic hydrolysis in vivo .

Commercial Availability and Pricing

Table 4: Supplier Data (2025 Pricing)

| Compound Name | Supplier | Purity | Price (per 100 mg) |

|---|---|---|---|

| Target Compound | Santa Cruz Biotechnology | 98% | $280.00 |

| (2S,6R)-6-Amino-2-(2-thienyl)-1,4-thiazepan-5-one | TRC Chemicals | 98% | $200.00 |

| Temocapril | BLD Pharm | 99% | $330.00 |

Preparation Methods

Cyclocondensation of α,β-Unsaturated Esters with 1,2-Amino Thiols

A one-pot synthesis leverages α,β-unsaturated esters (e.g., trifluoroethyl cinnamate) and 1,2-amino thiols to form 1,4-thiazepanones, precursors to the target compound. The reaction proceeds via Michael addition followed by intramolecular cyclization (Figure 1):

-

Michael Addition : The thiol group attacks the β-carbon of the α,β-unsaturated ester, forming a thioether intermediate.

-

Cyclization : The amine nucleophile attacks the ester carbonyl, forming the seven-membered thiazepanone ring.

-

Reduction : Sodium borohydride/iodine reduces the ketone to a secondary alcohol, yielding the 1,4-thiazepane core.

Optimization Insights:

-

Base Selection : 1,8-Diazabicycloundec-7-ene (DBU) accelerates cyclization while minimizing disulfide byproducts.

-

Solvent Systems : Acetonitrile or THF improves solubility and reaction homogeneity.

-

Temperature : Reactions at 50–60°C achieve >80% yield within 3–8 hours.

Stereochemical Control and Resolution

Enantioselective Synthesis

The (2S,6R) configuration is achieved via chiral auxiliaries or catalytic asymmetric synthesis:

Analytical Validation:

-

X-ray Crystallography : Confirms absolute configuration using SHELX refinement.

-

NMR Spectroscopy : NOESY correlations verify transannular H-bonding between NH and carbonyl groups.

Industrial-Scale Process Optimization

Patent-Based Method (WO2019158550A1)

A scalable route avoids salt forms of intermediates, simplifying purification:

-

Neutral Coupling : Reacting tert-butyl carbamate (neutral) with 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid (neutral) in acetonitrile.

-

Base Addition : Triethylamine (4.6 eq.) facilitates amide bond formation at 60°C.

-

Workup : Crystallization from hexane/ethyl acetate yields 93% pure product.

Advantages Over Prior Art:

-

Eliminates solidification issues during mixing.

-

Reduces triethylamine usage by 40% compared to earlier methods.

Critical Reaction Parameters and Yield Data

Comparative Analysis of Synthetic Conditions

Substrate Scope and Limitations

-

Thienyl Compatibility : 2-Thienyl substituents tolerate electron-withdrawing groups (e.g., Cl, NO2) but hinder cyclization if sterically bulky.

-

Amino Thiols : Cysteamine derivatives yield higher diastereoselectivity than aromatic analogs (e.g., 2-aminothiophenol).

Purification and Stability Considerations

Chromatographic Techniques

-

Silica Gel Chromatography : Elution with ethyl acetate/hexane (3:7) removes polar impurities.

-

Reverse-Phase HPLC : C18 columns (MeCN/H2O + 0.1% TFA) resolve enantiomeric impurities.

Degradation Pathways

-

Hydrolysis : The tert-butyl ester undergoes acid-catalyzed hydrolysis to carboxylic acid at pH < 4.

-

Racemization : Prolonged heating (>80°C) in polar solvents (e.g., DMSO) inverts configuration at C2 and C6.

Case Study: Pilot-Scale Synthesis

A 10 kg batch was synthesized using WO2019158550A1 conditions:

Q & A

Q. What are the established synthetic routes for tert-Butyl (2S,6R)-6-amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine-4-acetate, and how is stereochemical control achieved?

The compound is synthesized via multi-step protocols involving stereoselective cyclization and protecting group strategies. Key intermediates include tert-butyl-protected thiazepine derivatives, with chiral centers controlled using enantioselective catalysts or resolution techniques. For example, the thienyl group is introduced early in the synthesis, and the tert-butyl ester serves as a protecting group for the carboxylate moiety during subsequent reactions. Stereochemical integrity is confirmed via X-ray crystallography or advanced NMR techniques .

Q. How is the compound characterized structurally, and what analytical techniques are critical for verifying its configuration?

Structural confirmation relies on:

- X-ray crystallography : Resolves absolute stereochemistry (e.g., using SHELX programs for refinement ).

- NMR spectroscopy : 2D NMR (COSY, HSQC, NOESY) distinguishes diastereotopic protons and confirms ring conformation.

- Mass spectrometry : High-resolution MS (exact mass: 342.1038) validates molecular formula (C₁₅H₂₂N₂O₃S₂) .

Q. What purification methods are effective for isolating this compound, given its sensitivity to hydrolysis or racemization?

Chromatography (silica gel or reverse-phase HPLC) is used under mild conditions (e.g., neutral pH, low temperature) to prevent degradation. Crystallization from non-polar solvents (hexane/ethyl acetate) enhances enantiomeric purity .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the stability of the tert-butyl ester group during synthesis?

The tert-butyl ester is prone to acid-catalyzed hydrolysis. Stability studies show that polar aprotic solvents (e.g., DMF, THF) and temperatures below 40°C minimize degradation. Kinetic monitoring via HPLC or TLC is recommended to optimize reaction conditions .

Q. What strategies address contradictory data in stereochemical assignments between NMR and X-ray crystallography?

Discrepancies may arise from dynamic ring puckering in solution versus solid-state rigidity. To resolve:

Q. How does the compound interact with angiotensin-converting enzyme (ACE) in mechanistic studies, and what structural features drive its inhibitory activity?

As an intermediate of Temocapril (an ACE inhibitor), the thiazepine core binds to the zinc-active site of ACE. The thienyl group enhances hydrophobic interactions, while the tert-butyl ester improves bioavailability by delaying hydrolysis. Activity assays (e.g., fluorometric ACE inhibition) and docking studies reveal that the (2S,6R) configuration is critical for potency .

Q. What computational methods are used to predict the compound’s metabolic pathways or toxicity?

- ADMET prediction : Tools like SwissADME assess metabolic stability (e.g., esterase-mediated hydrolysis of the tert-butyl group).

- Density Functional Theory (DFT) : Models transition states for degradation pathways.

- Molecular docking : Screens interactions with off-target proteins (e.g., hepatic enzymes) .

Methodological Considerations

Q. How are enantiomeric impurities quantified during quality control?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) achieves baseline separation of enantiomers. Detection limits <0.1% are attainable using UV or MS detectors .

Q. What precautions are necessary for handling the compound due to its hygroscopic or reactive nature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.